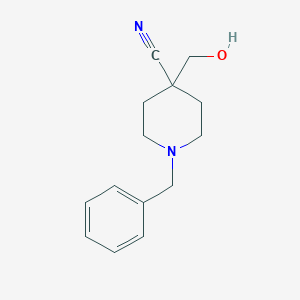

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a chemical compound with the empirical formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile consists of a piperidine ring with a benzyl group and a hydroxymethyl group attached to the fourth carbon atom . The carbonitrile group is also attached to the fourth carbon atom .Chemical Reactions Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can undergo various chemical reactions. For instance, it can be used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . It can also be used in the synthesis of fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, and flavonoid derivatives used as dual binding acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a solid compound . It has a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .科学的研究の応用

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile: Scientific Research Applications

Medicinal Chemistry Synthesis of P2Y12 Antagonists: This compound serves as a reactant in the synthesis of orally bioavailable P2Y12 antagonists, which are important for the inhibition of platelet aggregation, a crucial factor in the prevention of thrombosis and stroke .

Organic Synthesis Piperidine Derivatives: It is used in the creation of piperidine derivatives, which are valuable in various organic synthesis processes due to their presence in many pharmaceuticals and natural products .

Material Science Molecular Rods: The compound is utilized in the synthesis of molecular rods, which have applications in nanotechnology and materials science for creating new types of electronic devices .

Antibacterial Research Oxazolidinone-Quinolone Hybrids: It acts as a precursor for oxazolidinone-quinolone hybrids, compounds known for their antibacterial activity and potential use in treating bacterial infections .

Pharmaceutical Development: Cyclic Prodrug of RGD Peptidomimetic This chemical is a reactant for creating a cyclic prodrug of RGD peptidomimetic, which has implications in drug development for targeting certain types of cancer cells .

Chemical Research Oxidation of Alcohols: It is also used as a reactant for the oxidation of alcohols, a fundamental reaction in organic chemistry with various applications in synthesis and industry .

Biochemistry Ligand Concentration Studies: The compound was used as an alternative molecule to study ligand concentration attached to epoxy-activated Sepharose 6B, which is relevant in bioconjugation and enzyme immobilization studies .

Analytical Chemistry: NMR, HPLC, LC-MS, UPLC Analysis With its well-defined structure and properties, this compound can be used as a standard or reference material in various analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) to ensure accuracy and precision in chemical analysis .

MilliporeSigma - Benzyl 4-hydroxy-1-piperidinecarboxylate MilliporeSigma - 1-Benzyl-4-hydroxypiperidine Solarbio - 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile Ambeed - 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

Safety and Hazards

特性

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPSSIFICGGLAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625199 |

Source

|

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162686-53-5 |

Source

|

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)